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Compound of Interest

Compound Name: Zurletrectinib

Cat. No.: B10856200

An In-depth Technical Guide to Zurletrectinib: Chemical Structure, Properties, and
Preclinical/Clinical Data

Introduction

Zurletrectinib (also known as ICP-723) is a next-generation, orally bioavailable, and highly
selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It is designed to target and
inhibit the activity of the TRK family of receptor tyrosine kinases—TRKA, TRKB, and TRKC—
which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Gene fusions
involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid
tumors.[5][6] Zurletrectinib has demonstrated potent activity against wild-type TRK kinases
and various acquired resistance mutations that can emerge after treatment with first-generation
TRK inhibitors.[1][4][7] This guide provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and key experimental data for zurletrectinib.

Chemical Structure and Properties

Zurletrectinib is a small molecule inhibitor with the chemical formula C19H19F2N702.[8] Its
chemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C19H19F2N702 [8]
Molecular Weight 415.4 g/mol [8]

(4S,6R,14S)-4,9-difluoro-14-
methyl-13-oxa-
2,11,16,18,21,22,25-

IUPAC Name heptazapentacyclo[17.5.2.02,°. [8]
07,12,022,26]hexacosa-
1(25),7(12),8,10,19(26),20,23-

heptaen-17-one

C[C@H]1CNC(=0)NC2=C3N=

SMILES C(C=CN3N=C2)N4C-- 8]
INVALID-LINK--F
CAS Number 2403703-30-8 [8]

Mechanism of Action and Signaling Pathway

Zurletrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2][9] In
cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively
active, leading to ligand-independent activation of downstream signaling pathways that
promote cell proliferation and survival.[10] The primary signaling cascades activated by TRK
receptors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[8][10]

By binding to the ATP-binding pocket of the TRK kinase domain, zurletrectinib blocks the
autophosphorylation and activation of the receptor, thereby inhibiting these downstream
oncogenic signals and inducing apoptosis in cancer cells.[4]
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Figure 1. Zurletrectinib Mechanism of Action.

Quantitative Data
In Vitro Kinase and Cell-Based Activity

Zurletrectinib demonstrates potent inhibition of wild-type TRK kinases and maintains activity
against a range of resistance mutations.

Target IC50 (nM) Reference
TRKA (Wild-Type) 0.81 [4]
TRKB (Wild-Type) 0.145 [4]
TRKC (Wild-Type) 0.184 [4]
IRC-I-XL Cell Line 0.47 [4]
Korl Cell Line 7.2 [4]
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In Vivo Efficacy

Preclinical studies in mouse xenograft models highlight the potent anti-tumor activity of
zurletrectinib.

Median P-value vs.
Model Treatment . . o Reference
Survival (days) Selitrectinib

Orthotopic Selitrectinib (30
Glioma (TRKA mg/kg twice 41.5 - [1][11]
mutant) daily)

Repotrectinib (15
mg/kg twice 66.5 N/A [1][11]
daily)

Zurletrectinib (15
mg/kg twice 104 <0.05 [1][11]
daily)

Pharmacokinetic Properties

Zurletrectinib exhibits favorable pharmacokinetic properties, including significant brain

penetration.
Zurletrectini  Repotrectin ] o ) ]
Parameter b ib Selitrectinib  Time Point Reference
i
Brain/Plasma
15.5% 10.2% 6.17% 2 hours [11]

Ratio

Clinical Efficacy

Clinical trials have demonstrated high response rates in patients with NTRK fusion-positive
solid tumors.
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. ] Objective Response Rate
Patient Population Reference
(ORR)

Adult (TRK inhibitor-naive) 83.7% [12]

Pediatric/Adolescent (TRK

S 100% [5]
inhibitor-naive)

Pediatric/Adolescent (Overall) 90% [13][14]

Experimental Protocols
In Vitro Kinase Assay

A general protocol for determining the in vitro kinase inhibitory activity of zurletrectinib is as

follows:

+ Reagents and Materials: Recombinant TRKA, TRKB, and TRKC kinases, HTRF Kinase
Assay kit, ATP, appropriate substrate, and test compounds (zurletrectinib, larotrectinib,
selitrectinib, repotrectinib).

e Procedure:

o Prepare serial dilutions of the test compounds. A common starting concentration is 1 to 10
MM with four-fold serial dilutions.[4]

o In a suitable assay plate, combine the recombinant kinase, the substrate, and the test

compound at various concentrations.

o Initiate the kinase reaction by adding ATP. ATP concentrations are typically optimized for
each kinase, ranging from 1 to 10 uM.[4]

o Incubate the reaction mixture for a specified time at a controlled temperature.
o Stop the reaction and add the HTRF detection reagents.

o Read the plate on a suitable fluorescence plate reader.
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o Calculate the percent inhibition for each compound concentration relative to a DMSO
control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
[4][15]

Cell Viability Assay

This protocol outlines a method for assessing the effect of zurletrectinib on the viability of
cancer cell lines.

e Cell Culture: Culture NTRK fusion-positive cancer cell lines (e.g., colorectal cancer lines
IRC-I-XL and Korl) in appropriate media and conditions.[4]

e Procedure:
o Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.
o Treat the cells with various concentrations of zurletrectinib or control compounds.
o Incubate the plates for a specified period (e.g., 72 hours).
o Add a viability reagent (e.g., CellTiter-Glo) to the wells.
o Measure the luminescence or absorbance according to the manufacturer's protocol.

o Normalize the data to DMSO-treated control cells (100% viability) and calculate the IC50
values.[4]

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of
zurletrectinib in vivo.

e Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
e Cell Implantation:

o Harvest NTRK fusion-positive tumor cells from culture.
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o Resuspend the cells in a suitable medium, often mixed with Matrigel, at a specific
concentration (e.g., 5 x 10”6 cells per injection).[16][17]

o Subcutaneously inject the cell suspension into the flank of each mouse.[17]

e Treatment:

o Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the
mice into treatment and control groups.[11]

o Administer zurletrectinib (e.g., 1 mg/kg or 15 mg/kg, twice daily) or vehicle control orally.
[1][11]

o Monitor the mice twice a week for tumor volume, body weight (as a measure of toxicity),
and overall health.[11]

» Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or survival.[11]
Tumor volume can be calculated using the formula: (length x width2)/2. The experiment is
concluded when tumors in the control group reach a predetermined size or when the mice
show signs of distress.

Compound
Synthesis

In Vitro Kinase Assay Cell-Based Viability Assay
(IC50 Determination) (IC50 Determination)

In Vivo Xenograft Model Western Blot Pharmacokinetic Study
( ) (Brain Penetration)

(Efficacy & Tolerability) Pathway Inhibition

Clinical Trial
Candidate
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Figure 2. Preclinical Evaluation Workflow.

Clinical Development

Zurletrectinib is being evaluated in multiple clinical trials for the treatment of patients with
NTRK fusion-positive solid tumors. Key trials include NCT04685226 and NCT05745623, which
are assessing the efficacy, safety, and pharmacokinetics in adult, adolescent, and pediatric
populations.[5][14] The recommended Phase 2 dose has been established as 8 mg for
adolescents and 7.2 mg/m? for pediatric patients.[13] The trials have shown that zurletrectinib
is well-tolerated, with most treatment-related adverse events being grade 1 or 2.[5][12]

Conclusion

Zurletrectinib is a potent, next-generation pan-TRK inhibitor with significant activity against
wild-type and mutant TRK kinases. Its favorable pharmacokinetic profile, including excellent
brain penetration, and robust efficacy in both preclinical models and clinical trials, position it as
a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including
those with central nervous system metastases or acquired resistance to first-generation
inhibitors.[1][7][11] Ongoing clinical studies will further define its role in the treatment of this
patient population.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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